2-(O-Ethylanilino)ethanol 2-(O-Ethylanilino)ethanol
Brand Name: Vulcanchem
CAS No.: 30573-52-5
VCID: VC2490097
InChI: InChI=1S/C10H15NO/c1-2-9-5-3-4-6-10(9)11-7-8-12/h3-6,11-12H,2,7-8H2,1H3
SMILES: CCC1=CC=CC=C1NCCO
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol

2-(O-Ethylanilino)ethanol

CAS No.: 30573-52-5

Cat. No.: VC2490097

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

2-(O-Ethylanilino)ethanol - 30573-52-5

Specification

CAS No. 30573-52-5
Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
IUPAC Name 2-(2-ethylanilino)ethanol
Standard InChI InChI=1S/C10H15NO/c1-2-9-5-3-4-6-10(9)11-7-8-12/h3-6,11-12H,2,7-8H2,1H3
Standard InChI Key WRDNDQAJVPZACU-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1NCCO
Canonical SMILES CCC1=CC=CC=C1NCCO

Introduction

Fundamental Properties and Structural Characteristics

2-(O-Ethylanilino)ethanol is an organic compound characterized by its specific arrangement where an ethylanilino group is attached to the oxygen atom of the ethanol molecule. This structural arrangement creates unique reactivity patterns and applications potential in various chemical processes.

Physical and Chemical Properties

The fundamental physical and chemical properties of 2-(O-Ethylanilino)ethanol provide crucial insights into its behavior and potential applications. The compound exhibits several distinctive characteristics that define its utility in chemical synthesis and other applications.

Table 1: Physical and Chemical Properties of 2-(O-Ethylanilino)ethanol

PropertyValue/Description
CAS Number30573-52-5
Molecular FormulaC₁₀H₁₅NO
Molecular Weight165.23 g/mol
IUPAC Name2-(2-ethylanilino)ethanol
Standard InChIInChI=1S/C10H15NO/c1-2-9-5-3-4-6-10(9)11-7-8-12/h3-6,11-12H,2,7-8H2,1H3
Standard InChIKeyWRDNDQAJVPZACU-UHFFFAOYSA-N
SMILES NotationCCC1=CC=CC=C1NCCO
Physical StateLiquid at room temperature (presumed based on similar compounds)
PubChem Compound ID251080

The compound's structure features an aniline derivative with an ethyl group substitution and a hydroxyethyl group connected via the amino nitrogen. This arrangement confers both polar and non-polar characteristics to the molecule, influencing its solubility profile and chemical reactivity patterns.

Structural Comparison with Related Compounds

2-(O-Ethylanilino)ethanol differs significantly from other similar-sounding compounds, particularly 2-(N-Ethylanilino)ethanol. The key distinction lies in the attachment point of the ethylanilino group - in the O-variant, it connects through the oxygen atom, while in the N-variant, it connects through the nitrogen atom.

Table 2: Structural Comparison of 2-(O-Ethylanilino)ethanol with Related Compounds

CompoundKey Structural FeatureConnection PointMolecular Formula
2-(O-Ethylanilino)ethanolEthylanilino group attached to oxygenOxygen atomC₁₀H₁₅NO
2-(N-Ethylanilino)ethanolEthylanilino group attached to nitrogenNitrogen atomC₁₀H₁₅NO
2-(Ethylamino)ethanolSimpler structure with ethylamino groupNitrogen atomC₄H₁₁NO

This structural difference significantly impacts the compound's chemical behavior, reactivity patterns, and potential applications in various chemical and biological systems.

Analytical Characterization Techniques

Proper characterization of 2-(O-Ethylanilino)ethanol is essential for confirming its structure, purity, and properties. Several analytical techniques are particularly valuable for this purpose.

Spectroscopic Methods

Spectroscopic techniques provide critical tools for structural elucidation and purity assessment of 2-(O-Ethylanilino)ethanol. These techniques can reveal key features of the molecular structure and help distinguish this compound from closely related variants.

Table 3: Key Analytical Techniques for 2-(O-Ethylanilino)ethanol Characterization

TechniqueApplicationKey Information Obtained
Nuclear Magnetic Resonance (NMR)Structural elucidationProton and carbon environments, connectivity patterns
Infrared Spectroscopy (IR)Functional group identificationO-H, C-N, and C-O stretching frequencies
Mass Spectrometry (MS)Molecular weight confirmationFragmentation pattern, molecular ion peak
Ultraviolet-Visible Spectroscopy (UV-Vis)Electronic transitionsChromophore characteristics, conjugation extent
X-ray CrystallographyDefinitive 3D structureBond lengths, angles, and absolute configuration

These analytical approaches would be particularly important for distinguishing between 2-(O-Ethylanilino)ethanol and its structural isomers, especially the N-linked variant that appears more commonly in chemical literature.

Chromatographic Analysis

Chromatographic techniques would be essential for assessing the purity of synthesized 2-(O-Ethylanilino)ethanol and separating it from reaction byproducts. High-performance liquid chromatography (HPLC) coupled with appropriate detection methods would likely be the preferred approach for quantitative analysis of this compound.

Comparison with 2-(N-Ethylanilino)ethanol

Understanding the differences between 2-(O-Ethylanilino)ethanol and its better-documented isomer 2-(N-Ethylanilino)ethanol provides valuable context for researchers.

Structural and Property Differences

The key distinction between these compounds lies in the connection point of the ethylanilino group to the ethanol moiety. This structural difference fundamentally alters the electronic distribution, reactivity patterns, and potential applications of the compounds.

Table 4: Comparison of 2-(O-Ethylanilino)ethanol and 2-(N-Ethylanilino)ethanol

Feature2-(O-Ethylanilino)ethanol2-(N-Ethylanilino)ethanol
CAS Number30573-52-592-50-2
Connection PointOxygen atomNitrogen atom
Electronic CharacterLess electron-rich nitrogenMore electron-rich nitrogen
Expected ReactivityDifferent nucleophilicity profileUsed in synthesis of nonlinear optical chromophores and azo compounds
Research DocumentationLimited specific studiesMore extensively documented
Physical AppearanceNot extensively documentedWhite/colorless to light yellow
Melting PointNot extensively documented36-38°C
Boiling PointNot extensively documented268°C

The N-linked variant has been more extensively studied, with documented applications in the synthesis of nonlinear optical chromophores and azo compounds. It participates in various chemical reactions including oxidation, reduction, and substitution reactions .

Research Focus Differences

The research landscape for these two compounds differs significantly, with the N-linked variant receiving more attention in scientific literature. This disparity highlights a potential opportunity for expanded research into the O-linked variant to explore its unique properties and potential applications.

Current Research Limitations and Future Directions

Research on 2-(O-Ethylanilino)ethanol faces several significant limitations that present opportunities for future scientific investigation.

Knowledge Gaps and Research Opportunities

The current scientific literature reveals several notable gaps in our understanding of 2-(O-Ethylanilino)ethanol:

  • Limited documentation of specific synthesis methods

  • Scarce information on physical and chemical properties

  • Minimal exploration of potential applications

  • Few comparative studies with related compounds

  • Absence of detailed spectroscopic and analytical data

These gaps represent valuable opportunities for researchers interested in expanding the knowledge base for this compound. Systematic studies addressing these areas could significantly advance our understanding of this molecule and its potential utility.

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